molecular formula C16H20ClN3O2 B2387871 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034354-85-1

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2387871
CAS No.: 2034354-85-1
M. Wt: 321.81
InChI Key: HPUWKRMLBGXKFR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural and synthetic compounds with biological activity . The presence of a chlorophenyl group and a pyrazole ring suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving arylamines and acyl chlorides . These reactions typically occur in a suitable solvent at elevated temperatures .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the chlorophenyl group might undergo electrophilic aromatic substitution reactions . The pyrazole ring could potentially participate in reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include NMR and IR spectroscopy for structural analysis , mass spectrometry for molecular weight determination .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Pyrazole derivatives, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), have been studied for their potent and selective antagonistic effects on the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers have developed pharmacophore models that elucidate the steric and electrostatic interactions necessary for binding to the CB1 receptor. This research aids in understanding the molecular basis of receptor-ligand interactions, contributing to the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Computational Design

The rational design and synthesis of pyrazole derivatives have been pivotal in the development of compounds with potential therapeutic applications. For instance, the synthesis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has demonstrated the ability to optimize the inhibition of protein kinases, crucial for developing cancer therapies and understanding drug-protein interactions. Computational design plays a significant role in predicting the properties and effects of candidate drugs, aiding in the discovery of novel therapeutic agents (Singh et al., 2009).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities . This could include studies to optimize its synthesis, detailed structural analysis, investigation of its reactivity, and evaluation of its biological activity in relevant assays .

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-10-15(11(2)20(3)19-10)16(22)18-8-7-14(21)12-5-4-6-13(17)9-12/h4-6,9,14,21H,7-8H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUWKRMLBGXKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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